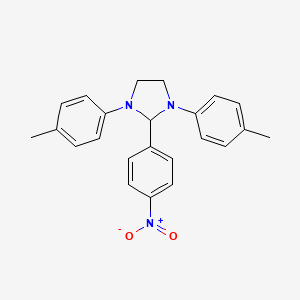![molecular formula C21H16BrN3S B15015978 2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE typically involves the condensation of 1-(4-bromophenyl)ethanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-bromo-1-(naphthalen-1-yl)ethanone in the presence of a base to yield the final thiazole compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorophenyl)-2-[(2Z)-2-[1-(naphthalen-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole
- 4-bromobiphenyl
- 1,1,2,2-tetrakis(4-bromophenyl)ethylene
Uniqueness
2-[(2Z)-2-[1-(4-BROMOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4-(NAPHTHALEN-1-YL)-1,3-THIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the naphthalene moiety makes it particularly interesting for applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C21H16BrN3S |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-4-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16BrN3S/c1-14(15-9-11-17(22)12-10-15)24-25-21-23-20(13-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,23,25)/b24-14- |
InChI-Schlüssel |
ZIPGKSSZIJYAHW-OYKKKHCWSA-N |
Isomerische SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[2-(diphenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15015898.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15015900.png)
![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(2,4-dichlorophenyl)methyl]piperidine](/img/structure/B15015907.png)
![2-methoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15015921.png)
![4-Bromo-2-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B15015931.png)
![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
![N-[(1E)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015941.png)
![3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15015951.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-[(Z)-(3-methoxy-4-methylphenyl)methylidene]propanehydrazide](/img/structure/B15015953.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![N-[(1E)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15015969.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15015976.png)
